Tosedostat-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

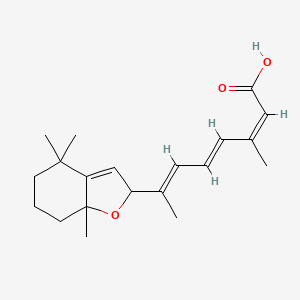

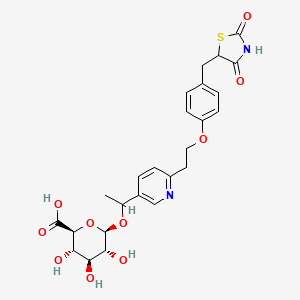

Introduction Tosedostat, a novel oral aminopeptidase inhibitor, exhibits antineoplastic activity across a variety of solid tumor, leukemia, and myeloma cell lines in vitro by targeting the aminopeptidases involved in the hydrolysis of terminal amino acids from peptides generated by proteasomal degradation. This mechanism leads to an amino acid deficiency for protein synthesis, particularly affecting malignant cells due to their higher dependency on protein cycling (Cortes et al., 2010).

Synthesis Analysis The chemical synthesis of peptides and compounds like Tosedostat involves multiple steps, including the use of Schlenk techniques, vacuum lines, and specific catalysts for ring-closing metathesis (RCM) to form cyclic structures. These processes are crucial for constructing complex molecules with precise configurations and functionalities, as seen in various synthesized peptides and cyclic compounds (Polinsky et al., 1992).

Molecular Structure Analysis The molecular structure of compounds like Tosedostat is determined through methods such as X-ray diffraction analysis, revealing unique 3-D architectures and active sites crucial for their biological activity. This structural information is essential for understanding the specific interactions and mechanisms of action of these molecules (Kanaoka et al., 1997).

Chemical Reactions and Properties Tosedostat and similar compounds undergo various chemical reactions, including those involved in pyrolysis, where studies with isotopically labeled variants such as toluene-d5 have contributed to understanding reaction mechanisms and kinetic parameters. These investigations provide insights into the stability, reactivity, and degradation pathways of these molecules (Takenaka et al., 1967).

Physical Properties Analysis The physical properties of these compounds, including melting points, solubility, and crystal structure, are critical for their formulation and therapeutic application. Studies on the crystallization and structural determination of related compounds have shed light on the influence of specific functional groups on the stability and conformation of the molecules (Fujii et al., 1982).

Chemical Properties Analysis The chemical properties, including reactivity with other molecules, catalytic activity, and binding affinity, are determined by the molecular structure and functional groups of Tosedostat-like compounds. For example, studies on prostaglandin synthesis and enzyme inhibition highlight the specific chemical interactions and mechanisms through which these compounds exert their biological effects (Haussler et al., 2012).

科学的研究の応用

Therapeutic Potential in Acute Myeloid Leukemia

Tosedostat, a novel aminopeptidase inhibitor with a mechanism targeting protein degradation pathways, has demonstrated promising activity in vitro and in early clinical trials, especially for patients with relapsed/refractory acute myeloid leukemia (AML). This orally bioavailable agent offers a new therapeutic approach, showing encouraging results in a patient population with limited treatment options and poor prognosis, particularly those with a history of myelodysplastic syndrome (MDS) and prior hypomethylating-agent use. Ongoing studies are exploring tosedostat in combinations with other agents for advanced MDS and refractory AML, with a focus on safety, efficacy, and optimal patient selection strategies (C. Dinardo & J. Cortes, 2014).

Safety And Hazards

特性

IUPAC Name |

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-XDBPGOACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosedostat-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

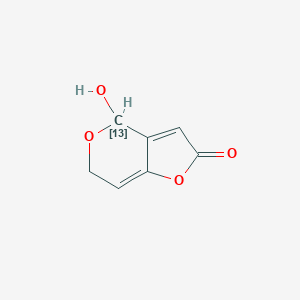

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

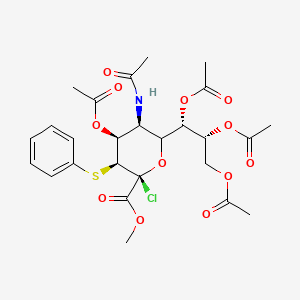

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)